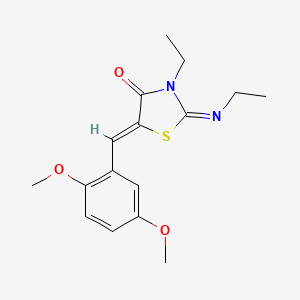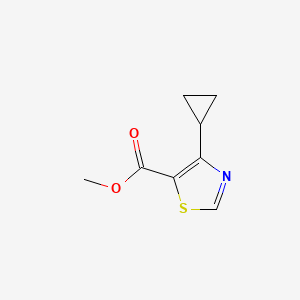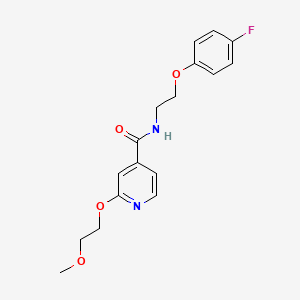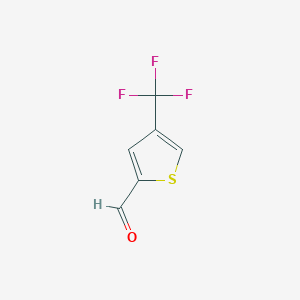![molecular formula C24H26ClN3O2 B2729919 {6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326883-93-5](/img/structure/B2729919.png)
{6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases.
Scientific Research Applications
Antimalarial Agents
One notable application of 4-aminoquinoline derivatives, a category to which the specified compound is related, is in the treatment of malaria. These compounds have been studied for their antimalarial efficacy, with metabolism studies revealing insights into their action and potential toxicity in specific human subjects, especially those deficient in glucose-6-phosphate dehydrogenase. The metabolism of such compounds is complex and involves several metabolites, some of which might contribute to methemoglobin formation, indicating a toxicological aspect but also underscoring their potent antimalarial activity (Strother et al., 1981).
Neuroprotection and Neurological Disorders
Research on kynurenines, metabolites produced through the metabolism of tryptophan, suggests that compounds with a quinolinic acid structure can have significant roles in neurological disorders. They may act as neuroprotectants or neurotoxins depending on their specific pathways and interactions within the central nervous system. This highlights the therapeutic potential of quinoline derivatives in treating neurological diseases and their potential for neuroprotection (Vámos et al., 2009).
Viral Infections
The review of chloroquine and hydroxychloroquine's effects on viral replication, including their use against COVID-19, provides insight into the antiviral applications of quinoline derivatives. These compounds might inhibit viral replication by increasing pH in intracellular organelles, although their effectiveness and safety remain subjects of ongoing research. The potential of quinoline derivatives as antiviral agents is significant, given the urgent need for effective treatments against emerging viral pathogens (Ghose et al., 2020).
Anticancer Properties
Quinoline and its derivatives have been reviewed for their anticorrosive materials, showing the diverse applications beyond medical use. However, their biological activity, including potential anticancer properties, is of particular interest. The structural characteristics of quinoline derivatives enable them to form stable chelating complexes, suggesting a mechanism by which they might exert therapeutic effects, including against cancer (Verma et al., 2020).
Immunomodulatory Effects
The immunosuppressive activity of chloroquine and hydroxychloroquine, related to the compound , is explored for their potential in treating autoimmune disorders. These drugs can modulate immune responses, indicating their broader application in managing diseases characterized by immune dysregulation. This aspect underscores the versatility of quinoline derivatives in both infectious and autoimmune diseases, offering a promising avenue for therapeutic development (Taherian et al., 2013).
properties
IUPAC Name |
[6-chloro-4-(4-phenylbutan-2-ylamino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2/c1-17(7-8-18-5-3-2-4-6-18)27-23-20-15-19(25)9-10-22(20)26-16-21(23)24(29)28-11-13-30-14-12-28/h2-6,9-10,15-17H,7-8,11-14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWIZLASXFHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

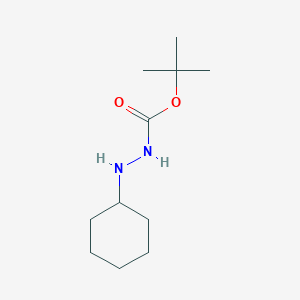
![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine dihydrochloride](/img/structure/B2729838.png)
![N-mesityl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2729842.png)
![N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B2729843.png)
![ethyl 3-cyano-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2729846.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2729847.png)
![N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2729848.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2729849.png)
